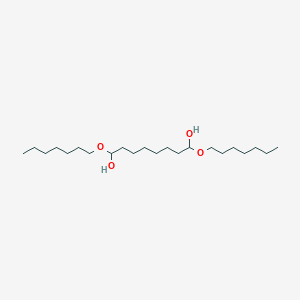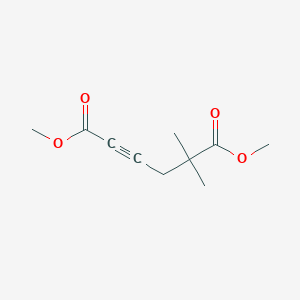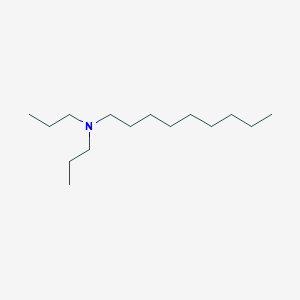
1,8-Bis(heptyloxy)octane-1,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(heptyloxy)octane-1,8-diol is a chemical compound that belongs to the class of diols It is characterized by the presence of two hydroxyl groups (-OH) attached to the terminal carbon atoms of an octane chain, with heptyloxy groups attached to the remaining carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(heptyloxy)octane-1,8-diol typically involves the reaction of 1,8-octanediol with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
HO-(CH2)8-OH+2C7H15Br→C7H15O-(CH2)8-OC7H15+2KBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis(heptyloxy)octane-1,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Applications De Recherche Scientifique
1,8-Bis(heptyloxy)octane-1,8-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1,8-Bis(heptyloxy)octane-1,8-diol involves its interaction with molecular targets through its hydroxyl and heptyloxy groups. These interactions can influence various biochemical pathways and cellular processes. The compound’s hydrophobic heptyloxy chains and hydrophilic hydroxyl groups enable it to interact with both lipid and aqueous environments, making it versatile in its applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Octanediol: Lacks the heptyloxy groups, making it less hydrophobic.
1,7-Heptanediol: Has a shorter carbon chain, affecting its physical and chemical properties.
1,9-Nonanediol: Has a longer carbon chain, influencing its solubility and reactivity.
Uniqueness
1,8-Bis(heptyloxy)octane-1,8-diol is unique due to the presence of heptyloxy groups, which enhance its hydrophobicity and potential for interaction with lipid environments. This structural feature distinguishes it from other diols and contributes to its diverse applications.
Propriétés
Numéro CAS |
89990-99-8 |
|---|---|
Formule moléculaire |
C22H46O4 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
1,8-diheptoxyoctane-1,8-diol |
InChI |
InChI=1S/C22H46O4/c1-3-5-7-11-15-19-25-21(23)17-13-9-10-14-18-22(24)26-20-16-12-8-6-4-2/h21-24H,3-20H2,1-2H3 |
Clé InChI |
KCBPKDIEBUAJDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(CCCCCCC(O)OCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silanol](/img/structure/B14373629.png)
![1-[(2-Aminoethyl)amino]decan-2-OL](/img/structure/B14373633.png)
![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)



![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)

![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)


![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)

